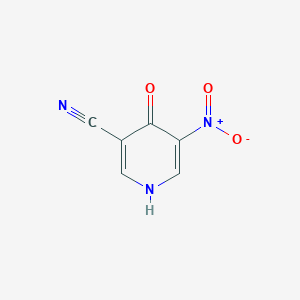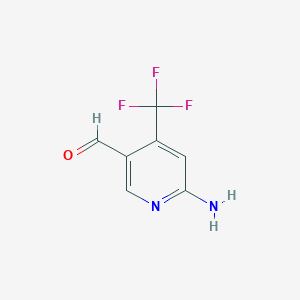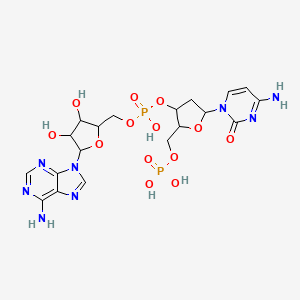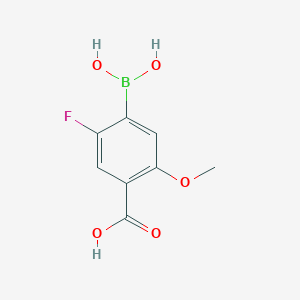
Tris(acetonitrile)tricarbonylmolybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(acetonitrile)tricarbonylmolybdenum is an organometallic compound with the chemical formula Mo(NCCH3)3(CO)3. It is known for its yellow crystalline appearance and is used in various scientific and industrial applications. The compound is characterized by the presence of three acetonitrile ligands and three carbonyl groups coordinated to a central molybdenum atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(acetonitrile)tricarbonylmolybdenum can be synthesized through the reaction of molybdenum hexacarbonyl (Mo(CO)6) with acetonitrile (CH3CN). The reaction typically involves heating molybdenum hexacarbonyl in the presence of acetonitrile under an inert atmosphere. The reaction can be represented as follows:
Mo(CO)6+3CH3CN→Mo(NCCH3)3(CO)3+3CO
The reaction is usually carried out at elevated temperatures to facilitate the substitution of carbonyl ligands with acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between molybdenum hexacarbonyl and acetonitrile, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Tris(acetonitrile)tricarbonylmolybdenum undergoes various types of chemical reactions, including:
Substitution Reactions: The acetonitrile ligands can be substituted with other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of molybdenum changes.
Coordination Reactions: It can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, amines, and other ligands. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-substituted molybdenum complexes .
Aplicaciones Científicas De Investigación
Tris(acetonitrile)tricarbonylmolybdenum has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry and drug development.
Industry: It is used in industrial processes, such as thin film deposition and LED manufacturing
Mecanismo De Acción
The mechanism of action of tris(acetonitrile)tricarbonylmolybdenum involves its ability to coordinate with other molecules and participate in redox reactions. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes and metal centers. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Tris(acetonitrile)tricarbonylchromium: Similar in structure but with chromium as the central metal atom.
Tris(acetonitrile)tricarbonylrhenium: Similar in structure but with rhenium as the central metal atom.
Hexacarbonylmolybdenum: Contains six carbonyl ligands without acetonitrile
Uniqueness
Tris(acetonitrile)tricarbonylmolybdenum is unique due to its specific combination of acetonitrile and carbonyl ligands, which confer distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
C9H9MoN3O3-6 |
|---|---|
Peso molecular |
303.14 g/mol |
Nombre IUPAC |
ethenylideneazanide;methanone;molybdenum |
InChI |
InChI=1S/3C2H2N.3CHO.Mo/c3*1-2-3;3*1-2;/h3*1H2;3*1H;/q6*-1; |
Clave InChI |
UZWYDWPYXSXABW-UHFFFAOYSA-N |
SMILES canónico |
C=C=[N-].C=C=[N-].C=C=[N-].[CH-]=O.[CH-]=O.[CH-]=O.[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1,2,5,6-eta)-1,5-Cyclooctadiene][(4S)-2-[(5R)-6-(diphenylphosphino-kappaP)spiro[4.4]nona-1,6-dien-1-yl]-4,5-dihydro-4-phenyloxazole-kappaN3]-(-)-Iridium(I) Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B12098564.png)
![5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12098569.png)






![2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)

![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate](/img/structure/B12098625.png)
